3,4-Dimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridazine
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Overview
Description
3,4-Dimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with dimethyl groups and a piperazine ring attached to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Substitution with Dimethyl Groups:
Attachment of Piperazine and Pyridine Moieties: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazine core. The pyridine moiety is then attached to the piperazine ring through further substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazine or piperazine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
3,4-Dimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in chemical biology to probe biological systems and understand the mechanisms of action of related compounds.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Another heterocyclic compound with a pyridine moiety, known for its ability to undergo oxidation reactions.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with a similar piperazine and pyridine structure, investigated for its anti-tubercular activity.
Uniqueness
3,4-Dimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern and the combination of pyridazine, piperazine, and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H19N5 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
3,4-dimethyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyridazine |
InChI |
InChI=1S/C15H19N5/c1-12-11-15(18-17-13(12)2)20-9-7-19(8-10-20)14-5-3-4-6-16-14/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
MHWJKTHSRJSGFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1C)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
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